molecular formula C22H17FN2O3 B11371898 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11371898
M. Wt: 376.4 g/mol
InChI Key: YRJHSWVAIHGYFQ-UHFFFAOYSA-N
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Description

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan group, and an oxazole ring

Preparation Methods

The synthesis of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and furan groups. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

  • N-[(2-FLUOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE
  • N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE These compounds share similar structural features but differ in the substituents attached to the oxazole ring. The uniqueness of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17FN2O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H17FN2O3/c23-19-11-5-4-9-17(19)14-25(15-18-10-6-12-27-18)22(26)20-13-21(28-24-20)16-7-2-1-3-8-16/h1-13H,14-15H2

InChI Key

YRJHSWVAIHGYFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3F)CC4=CC=CO4

Origin of Product

United States

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